Barium--oxotungsten (1/1) Barium--oxotungsten (1/1)
Brand Name: Vulcanchem
CAS No.: 12737-11-0
VCID: VC19719744
InChI: InChI=1S/Ba.O.W
SMILES:
Molecular Formula: BaOW
Molecular Weight: 337.17 g/mol

Barium--oxotungsten (1/1)

CAS No.: 12737-11-0

Cat. No.: VC19719744

Molecular Formula: BaOW

Molecular Weight: 337.17 g/mol

* For research use only. Not for human or veterinary use.

Barium--oxotungsten (1/1) - 12737-11-0

Specification

CAS No. 12737-11-0
Molecular Formula BaOW
Molecular Weight 337.17 g/mol
Standard InChI InChI=1S/Ba.O.W
Standard InChI Key RSWFDLQURBNMGV-UHFFFAOYSA-N
Canonical SMILES O=[W].[Ba]

Introduction

Chemical Identity and Structural Hypotheses

The term "Barium--oxotungsten (1/1)" implies a molecular formula of BaWO, distinct from well-characterized barium tungstates like BaWO₄ (barium tungstate) or complex oxides such as Ba₂O₆SrW (barium strontium tungsten oxide) . In the absence of direct crystallographic data, structural analogies to cobalt--oxotungsten (1/1) (CoOW) suggest a linear or layered arrangement where Ba²⁺ ions coordinate with [WO]⁻ units.

Coordination Geometry

In CoOW, cobalt adopts an octahedral geometry bonded to oxotungsten moieties . For BaWO, barium’s larger ionic radius (1.35 Å vs. Co²⁺’s 0.65 Å) likely necessitates a higher coordination number, potentially forming 8- or 12-coordinate structures. Computational modeling of similar alkaline earth metal-tungsten oxides predicts distorted cubic or hexagonal packing .

Bonding Characteristics

Mid-infrared studies of BaO-containing glazes reveal that barium cations act as network modifiers, increasing disorder in amorphous phases while promoting crystallization at higher concentrations . In BaWO, this suggests:

  • Ionic bonding between Ba²⁺ and [WO]²⁻ units

  • Covalent W–O bonds with bond lengths approximating 1.78–1.85 Å, consistent with tungstate systems

Synthesis Pathways

Solid-State Reaction

Heating stoichiometric mixtures of BaCO₃ and WO₃ at elevated temperatures (≥1000°C):

BaCO3+WO3ΔBaWO+CO2\text{BaCO}_3 + \text{WO}_3 \xrightarrow{\Delta} \text{BaWO} + \text{CO}_2 \uparrow

This approach mirrors the production of Ba₂O₆SrW , though phase purity challenges are anticipated due to barium’s propensity to form multiple oxides.

Chemical Vapor Deposition (CVD)

Single-source precursors like barium tungsten isopropoxide (Ba₂W(OⁱPr)₁₀) could decompose under controlled conditions:

Ba2W(OiPr)10500700CBaWO+Volatile byproducts\text{Ba}_2\text{W(O}^\text{i}\text{Pr)}_{10} \xrightarrow{500-700^\circ\text{C}} \text{BaWO} + \text{Volatile byproducts}

This method aligns with CVD protocols for CoOW , where organometallic precursors yield phase-pure products.

Sol-Gel Processing

Physicochemical Properties (Theoretical)

Thermal Stability

Comparative data from BaO–SiO₂–Al₂O₃ glazes suggests BaWO would exhibit:

  • Melting point: ~1600°C (extrapolated from BaWO₄’s 1470°C)

  • Thermal expansion coefficient: 8–10 × 10⁻⁶/°C (similar to Ba₂O₆SrW )

Electrical Conductivity

Barium’s electropositive nature and tungsten’s variable oxidation states (+4 to +6) imply:

  • n-type semiconduction via oxygen vacancy mechanisms

  • Bandgap: Estimated 3.2–3.5 eV using WO₃ (2.8 eV) and BaO (4.2 eV) as references

Mechanical Properties

PropertyPredicted ValueBasis for Estimation
Microhardness (HV)450–600BaO-modified glazes
Fracture Toughness1.5–2.0 MPa·m⁰·⁵Tungsten oxide composites
Density (g/cm³)6.8–7.2CoOW (7.1 g/cm³)

Research Challenges and Future Directions

Synthesis Optimization

Key hurdles include:

  • Phase purity: Avoiding BaWO₄ or BaW₂O₇ byproducts

  • Stoichiometric control: Barium’s volatility above 1300°C

Characterization Needs

Critical unanswered questions require:

  • X-ray diffraction to resolve crystal structure

  • XPS analysis confirming W oxidation states

  • In situ TEM observing thermal degradation pathways

Computational Modeling

Density functional theory (DFT) could:

  • Predict electronic band structure

  • Simulate ion migration barriers for SOFC applications

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